1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 3,6-dichloropicolinate
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Overview
Description
1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 3,6-dichloropicolinate is an organic compound that belongs to the class of picolinates. Picolinates are derivatives of picolinic acid and are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, offers potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 3,6-dichloropicolinate typically involves the reaction of 3,6-dichloropicolinic acid with 1-(4-ethoxyphenyl)-1-oxopropan-2-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 3,6-dichloropicolinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 3,6-dichloropicolinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 3,6-dichloropicolinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 3,6-dichloropicolinate
- 1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 2,4-dichloropicolinate
- 1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 3,6-dibromopicolinate
Uniqueness
1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 3,6-dichloropicolinate is unique due to its specific substitution pattern on the picolinate ring and the presence of the ethoxyphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H15Cl2NO4 |
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Molecular Weight |
368.2 g/mol |
IUPAC Name |
[1-(4-ethoxyphenyl)-1-oxopropan-2-yl] 3,6-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C17H15Cl2NO4/c1-3-23-12-6-4-11(5-7-12)16(21)10(2)24-17(22)15-13(18)8-9-14(19)20-15/h4-10H,3H2,1-2H3 |
InChI Key |
APLCDUPZXZIXHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=C(C=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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